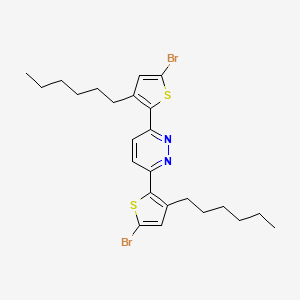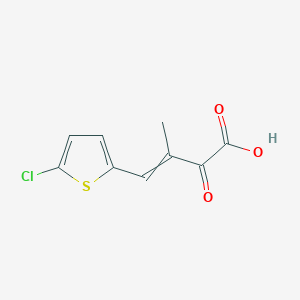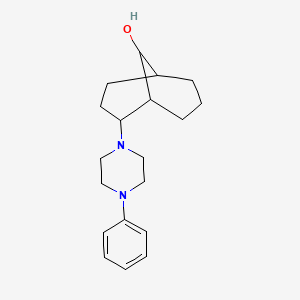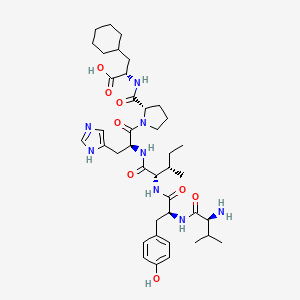![molecular formula C17H25N3O3S B14177367 N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea CAS No. 920278-50-8](/img/structure/B14177367.png)
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-N-1,4-dioxaspiro[45]decan-8-yl-N’-1,3-thiazol-2-ylurea is a complex organic compound with a unique structure that includes a spirocyclic framework, a thiazole ring, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,4-dioxaspiro[4.5]decan-8-one intermediate, which can be achieved through the reaction of 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester with ethylene glycol . The next step involves the formation of the thiazole ring, which can be accomplished by reacting appropriate thioamide precursors with α-haloketones. Finally, the urea moiety is introduced through the reaction of the intermediate with cyclopentyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the spirocyclic framework can be reduced to alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and urea moiety may play a crucial role in binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A key intermediate in the synthesis of the target compound.
Thiazole derivatives: Compounds containing the thiazole ring, which are known for their bioactivity.
Urea derivatives: Compounds containing the urea moiety, which are widely used in medicinal chemistry.
Uniqueness
N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N’-1,3-thiazol-2-ylurea is unique due to its combination of a spirocyclic framework, thiazole ring, and urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
920278-50-8 |
|---|---|
Molekularformel |
C17H25N3O3S |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
1-cyclopentyl-1-(1,4-dioxaspiro[4.5]decan-8-yl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C17H25N3O3S/c21-16(19-15-18-9-12-24-15)20(13-3-1-2-4-13)14-5-7-17(8-6-14)22-10-11-23-17/h9,12-14H,1-8,10-11H2,(H,18,19,21) |
InChI-Schlüssel |
OOGSNXXHYRWXPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N(C2CCC3(CC2)OCCO3)C(=O)NC4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)



![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone](/img/structure/B14177359.png)

